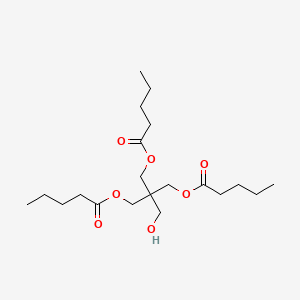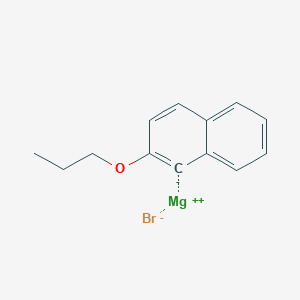
magnesium;2-propoxy-1H-naphthalen-1-ide;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;2-propoxy-1H-naphthalen-1-ide;bromide is an organomagnesium compound, commonly known as a Grignard reagent. These compounds are highly valuable in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a 2-propoxy-1H-naphthalen-1-ide group and a bromide ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2-propoxy-1H-naphthalen-1-ide;bromide typically involves the reaction of 2-propoxy-1H-naphthalene with magnesium in the presence of a bromide source. This reaction is carried out in an anhydrous solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and solvents helps in maintaining consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;2-propoxy-1H-naphthalen-1-ide;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous conditions using solvents like THF or diethyl ether. The reactions are often exothermic and require careful temperature control .
Major Products
The major products formed from these reactions are secondary and tertiary alcohols when reacted with aldehydes and ketones, respectively. When reacted with esters, the product is a tertiary alcohol .
Wissenschaftliche Forschungsanwendungen
Magnesium;2-propoxy-1H-naphthalen-1-ide;bromide is widely used in scientific research due to its versatility in organic synthesis. Some applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, fragrances, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of magnesium;2-propoxy-1H-naphthalen-1-ide;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This results in the formation of new carbon-carbon bonds. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom during the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methylmagnesium bromide
- Phenylmagnesium bromide
- Ethylmagnesium bromide
Comparison
Compared to other Grignard reagents, magnesium;2-propoxy-1H-naphthalen-1-ide;bromide offers unique reactivity due to the presence of the 2-propoxy-1H-naphthalen-1-ide group. This group can provide additional steric and electronic effects, making it suitable for specific synthetic applications where other Grignard reagents might not be as effective .
Eigenschaften
Molekularformel |
C13H13BrMgO |
|---|---|
Molekulargewicht |
289.45 g/mol |
IUPAC-Name |
magnesium;2-propoxy-1H-naphthalen-1-ide;bromide |
InChI |
InChI=1S/C13H13O.BrH.Mg/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13;;/h3-8H,2,9H2,1H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
FVOPAWOQLNACKE-UHFFFAOYSA-M |
Kanonische SMILES |
CCCOC1=[C-]C2=CC=CC=C2C=C1.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


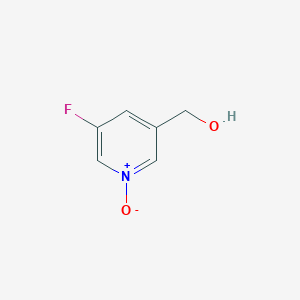
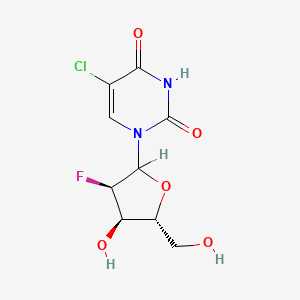

![Bz(-2)[Bz(-3)][Bz(-4)][Bz(-6)]Gal(b1-4)[Bz(-2)][Bz(-3)][Bz(-6)]aldehydo-Glc](/img/structure/B13420109.png)
![3-[5-[[4-Oxo-3-(2-propen-1-yl)-2-thioxo-5-thiazolidinylidene]methyl]-2-furanyl]benzoic Acid](/img/structure/B13420113.png)
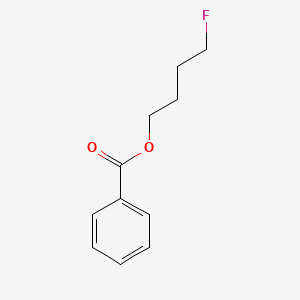
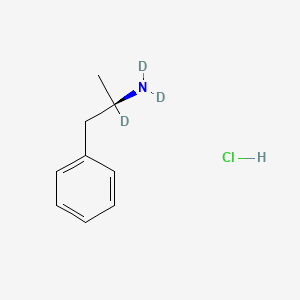
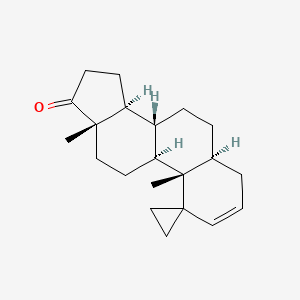
![methyl 2-[(8R,9S,10R,13S,14S,17R)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate](/img/structure/B13420134.png)
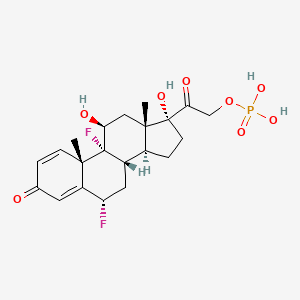
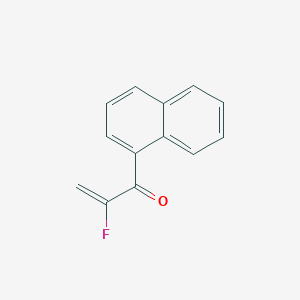
![2-Propenoic acid, 4-[methyl[(undecafluoropentyl)sulfonyl]amino]butyl ester](/img/structure/B13420153.png)
